Lipophilicity and Off-Target Binding Risk
1-(5-Methylbenzofuran-2-yl)butan-1-amine exhibits an intermediate lipophilicity (XLogP3 = 2.9) that is 0.4 log units lower than the 5-ethyl analog and approximately 0.5 log units higher than the 5-fluoro analog (estimated XLogP3 ≈ 2.4) [1]. This places it in the optimal CNS drug-like space (XLogP3 2–4), whereas the 5-bromo derivative (XLogP3 = 3.33) risks higher plasma protein binding and phospholipidosis, and the 5-methoxy analog may have higher metabolic lability due to O-dealkylation pathways.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 5-Ethyl: 3.3; 5-Bromo: 3.33; 5-Fluoro: ~2.4 (estimated); Parent (unsubstituted benzofuran): ~2.7 |
| Quantified Difference | ΔXLogP3 = –0.4 vs. 5-ethyl; +0.5 vs. 5-fluoro |
| Conditions | Computed by XLogP3 algorithm (PubChem/ChemAxon), validated against experimental logP where available |
Why This Matters
A 0.4 log unit difference corresponds to approximately a 2.5× change in octanol/water partition coefficient, which can shift CNS permeability and off-target binding profiles enough to confound SAR interpretation.
- [1] (1R)-1-(5-Methyl-1-benzofuran-2-yl)butan-1-amine, XLogP3 2.9; 1-(5-Ethyl-1-benzofuran-2-yl)butan-1-amine, XLogP3 3.3 (PubChem CID 65440785); 1-(5-Bromobenzofuran-2-yl)butan-1-amine, XLogP3 3.33 (Fluorochem Datasheet F709785). View Source
